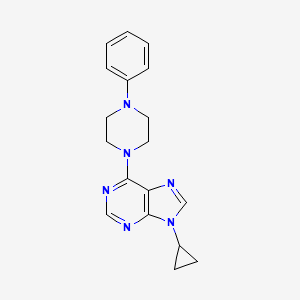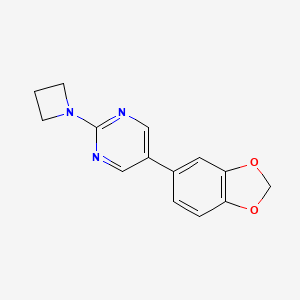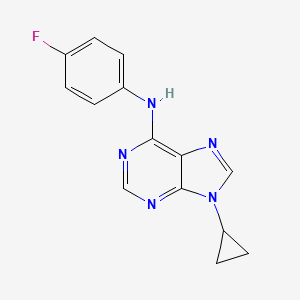
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine (CPPP) is an organic compound with a wide variety of applications in scientific research. It is a purine derivative that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. CPPP has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression.
Scientific Research Applications
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been used in a variety of scientific research applications, including the study of the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. It has also been used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is not fully understood. However, it is believed to act as a potent inhibitor of both COX-2 and 5-LOX. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase.
Biochemical and Physiological Effects
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have anti-tumor effects and to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has a number of advantages for use in laboratory experiments. It is a potent inhibitor of both COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. It is also a potent inhibitor of certain enzymes involved in the metabolism of purine derivatives, making it useful for studying the effects of these enzymes on cell signaling pathways and the regulation of gene expression.
However, there are also some limitations to using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a relatively unstable compound and can degrade over time.
Future Directions
There are a number of potential future directions for research using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine. It could be used to study the effects of COX-2 and 5-LOX inhibitors on other diseases, such as diabetes and Alzheimer’s disease. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could also be used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. Finally, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain in animal models.
Synthesis Methods
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can be synthesized from the reaction of 4-phenylpiperazine with cyclopropyl bromide. The reaction is performed in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydride, and the product is isolated by column chromatography. The yield of the reaction is typically high, with yields of up to 96%.
properties
IUPAC Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZGQKZGXNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443081.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)


![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
